molecular formula C15H14N4O4 B12498116 ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12498116
M. Wt: 314.30 g/mol
InChI Key: XRXSZBANRNNPBR-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1,2,3-triazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a triazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through a cyclization reaction of appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, often involving the use of azides and alkynes under copper-catalyzed conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares a similar pyrrolidine ring structure but differs in the presence of a butanoate group instead of a triazole ring.

    Ethyl 2-oxo-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclopentanecarboxylate: This compound has a cyclopentanecarboxylate group instead of a triazole ring.

Uniqueness

Ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1,2,3-triazole-4-carboxylate is unique due to the presence of both the triazole and pyrrolidine rings, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)triazole-4-carboxylate

InChI

InChI=1S/C15H14N4O4/c1-2-23-15(22)11-9-18(17-16-11)12-8-13(20)19(14(12)21)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3

InChI Key

XRXSZBANRNNPBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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